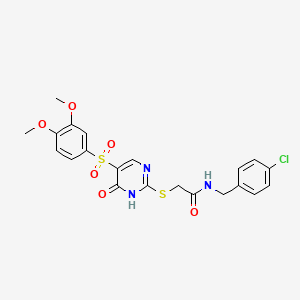

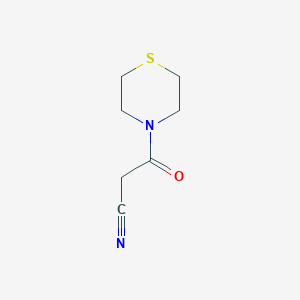

![molecular formula C23H23N3O5S2 B3010256 N-[4-[2-(苯磺酰基)-3-(4-甲氧基苯基)-3,4-二氢吡唑-5-基]苯基]甲磺酰胺 CAS No. 851780-89-7](/img/structure/B3010256.png)

N-[4-[2-(苯磺酰基)-3-(4-甲氧基苯基)-3,4-二氢吡唑-5-基]苯基]甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide, is a sulfonamide derivative, which is a class of compounds known for their diverse range of biological activities. Sulfonamides are often explored for their potential in medicinal chemistry, particularly as inhibitors of carbonic anhydrases, which are enzymes involved in various physiological processes .

Synthesis Analysis

The synthesis of sulfonamide derivatives can involve multiple steps, including the formation of key intermediates through reactions such as the Sonogashira cross-coupling, as seen in the synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide . Similarly, the synthesis of the related 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides involves starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, indicating a multi-step process that may include condensation, cyclization, and substitution reactions .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can significantly influence their biological activity. For instance, the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide show that different substituents and their positions can lead to variations in torsion angles and hydrogen bonding patterns, which in turn affect the overall conformation and potential intermolecular interactions of the compounds .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including hydrogen bonding, which is crucial for their biological activity. The N-H...N hydrogen bond formation between the sulfonamide group and a neighboring pyridine nitrogen atom is a common feature that can lead to the formation of dimers, supramolecular layers, or linear chains depending on the specific structure of the sulfonamide . These interactions can be essential for the binding of sulfonamides to their biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy groups can affect these properties and, consequently, the pharmacokinetic profile of the compounds. The bioactivity studies of sulfonamide derivatives often include assessments of their cytotoxicity and specificity towards certain tumor cells, as well as their inhibitory effects on enzymes like human carbonic anhydrases . These properties are critical for the development of sulfonamide-based therapeutics.

科学研究应用

1. 晶体结构和分子相互作用

- N-[4-[2-(苯磺酰基)-3-(4-甲氧基苯基)-3,4-二氢吡唑-5-基]苯基]甲磺酰胺及其相关化合物因其晶体结构和分子相互作用而受到研究。de Castro 等人 (2013) 等人的研究探索了芳基磺酰胺对-烷氧基查耳酮杂交物的构象和组装,突出了亚甲基基团对分子构象和晶体堆积的影响 de Castro 等,2013。

2. 合成和反应研究

- 已经对各种衍生物的合成和涉及类似化合物的反应进行了研究。例如,Boulos 等人 (1994) 探索了对苯醌单亚胺与劳森试剂和五硫化磷的反应,提供了对相关化合物的合成和结构性质的见解 Boulos 等,1994。

3. 计算和理论分析

- 密度泛函理论 (DFT) 计算等计算和理论分析已被用于了解此类化合物的性质。Kumara 等人 (2017) 对新型 1-[5-(4-甲氧基苯基)-[1,3,4]恶二唑-2-基]-哌嗪衍生物进行了此类研究,揭示了有关其反应位点和分子间相互作用的信息 Kumara 等,2017。

4. 生物活性与药物化学研究

- 已经研究了类似于 N-[4-[2-(苯磺酰基)-3-(4-甲氧基苯基)-3,4-二氢吡唑-5-基]苯基]甲磺酰胺的化合物的潜在生物活性。例如,Gul 等人 (2016) 合成了一系列苯磺酰胺,并评估了它们的细胞毒性和肿瘤特异性,这可以深入了解类似化合物的潜在医学应用 Gul 等,2016。

5. 分子对接研究

- 分子对接研究是这些化合物被探索的另一个领域。Al-Hourani 等人 (2015) 对四唑衍生物进行了对接研究,帮助理解了这些分子在生物系统中的方向和相互作用,例如它们作为 COX-2 抑制剂的作用 Al-Hourani 等,2015。

属性

IUPAC Name |

N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5S2/c1-31-20-14-10-18(11-15-20)23-16-22(17-8-12-19(13-9-17)25-32(2,27)28)24-26(23)33(29,30)21-6-4-3-5-7-21/h3-15,23,25H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTQHQUOAKODHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B3010175.png)

![Tert-butyl 4-[4-(4-fluorophenyl)-4-oxobutanoyl]piperazine-1-carboxylate](/img/structure/B3010181.png)

![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B3010182.png)

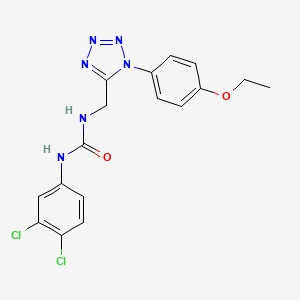

![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3010184.png)

![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B3010187.png)

![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B3010192.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxyacetate](/img/structure/B3010194.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B3010196.png)